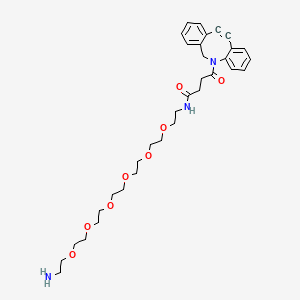
DBCO-PEG6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG6-amine is a polyethylene glycol-based linker that contains both dibenzocyclooctyne and amine moieties. This compound is widely used in copper-free click chemistry reactions due to the high reactivity of the dibenzocyclooctyne group with azides. The amine group in this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds such as ketones and aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG6-amine typically involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain that terminates in an amine group. The reaction conditions often include the use of organic solvents such as dichloromethane, dimethyl sulfoxide, or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve a high purity level of 98% or above .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-amine undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click reaction involves the dibenzocyclooctyne group reacting with azides to form stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Major Products
Scientific Research Applications
DBCO-PEG6-amine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for DBCO-PEG6-amine involves its use in click chemistry reactions. The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . The amine group allows for further functionalization through reactions with carboxylic acids and activated esters, enabling the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine but with a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.
DBCO-PEG12-amine: Contains a longer polyethylene glycol chain, offering increased solubility and flexibility compared to this compound.
DBCO-NHCO-PEG6-amine: Similar structure but with an additional carbamate linkage, providing different reactivity and stability characteristics.
Uniqueness
This compound is unique due to its balanced polyethylene glycol chain length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIACZLTEDAJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














